molecular formula C14Cl2F8 B3421541 9,10-Dichlorooctafluoroanthracene CAS No. 219724-46-6

9,10-Dichlorooctafluoroanthracene

Cat. No.: B3421541
CAS No.: 219724-46-6
M. Wt: 391.0 g/mol
InChI Key: QQLRAWFMOWCSBU-UHFFFAOYSA-N
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Description

9,10-Dichlorooctafluoroanthracene is a chemical compound with the molecular formula C14Cl2F8 and a molecular weight of 391.04 g/mol . It is a derivative of anthracene, where the hydrogen atoms at positions 9 and 10 are replaced by chlorine atoms, and the remaining hydrogen atoms are replaced by fluorine atoms. This compound is known for its use in the synthesis of n-type organic semiconductors .

Chemical Reactions Analysis

9,10-Dichlorooctafluoroanthracene undergoes various types of chemical reactions, including substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, where the compound reacts with phenylboronic acid under modified conditions to produce octafluoro-9,10-diphenylanthracene . Common reagents used in these reactions include phenylboronic acid and palladium catalysts. The major products formed from these reactions are typically derivatives of anthracene with different substituents at the 9 and 10 positions .

Properties

IUPAC Name

9,10-dichloro-1,2,3,4,5,6,7,8-octafluoroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14Cl2F8/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRAWFMOWCSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C3C(=C2Cl)C(=C(C(=C3F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14Cl2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219724-46-6
Record name 219724-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 9,10-dichlorooctafluoroanthracene considered a promising building block for n-type organic semiconductors?

A: this compound (1) possesses several characteristics favorable for n-type organic semiconductor applications. Firstly, it can be readily functionalized via palladium-catalyzed cross-coupling reactions with aryl boronic acids and terminal alkynes. [] This versatility allows for the synthesis of diverse derivatives like 9,10-diaryloctafluoroanthracenes and 9,10-dialkynyloctafluoroanthracenes, enabling the fine-tuning of electronic properties. [] Secondly, these derivatives exhibit stabilized LUMO energy levels, crucial for efficient electron transport in solid-state devices. [, ] For instance, octafluoro-9,10-di(thiophen-2-yl)anthracene exhibits a LUMO energy level of -3.27 eV relative to vacuum, demonstrating its potential as an n-type material. [] Lastly, X-ray crystallographic analysis of derivatives like octafluoro-9,10-bis[(trimethylsilyl)ethynyl]anthracene reveals a solid-state structure that mimics the packing of columnar liquid crystals, further enhancing electron transport. []

Q2: How does the structure of this compound derivatives influence their electronic properties?

A: Introducing different substituents at the 9,10 positions of the octafluoroanthracene core significantly impacts the electronic properties of the resulting derivatives. For example, incorporating electron-rich thiophene units in octafluoro-9,10-di(thiophen-2-yl)anthracene leads to donor-acceptor character and a stabilized LUMO energy level. [] In contrast, attaching alkynyl groups results in extended π-conjugation, further influencing the LUMO energy level and packing arrangement in the solid state. [] This structural tunability makes this compound a versatile platform for tailoring the electronic properties of n-type organic semiconductors.

Q3: Can this compound be used to generate clustered transition metal carbonyl cations?

A: Yes, this compound (anthraceneHal) can act as an effective deelectronator for synthesizing clustered transition metal carbonyl cations. [] Its radical cation, with a half-wave potential (E1/2) of 1.42 V vs. Fc0/+, can deelectronate trimetal dodecacarbonyls (M3(CO)12, where M = Ru, Os) under a CO atmosphere. [] This reaction leads to the formation of structurally characterized cluster salts [M3(CO)14]2+([WCA]−)2, featuring a linear M3 chain. [] The success of this approach highlights the potential of this compound as a powerful tool in inorganic synthesis.

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